molecular formula C7H9N3O3 B100977 N-Formyl-L-histidine CAS No. 15191-21-6

N-Formyl-L-histidine

Cat. No. B100977
CAS RN: 15191-21-6
M. Wt: 183.16 g/mol
InChI Key: WFQVSLVQIFFQQN-LURJTMIESA-N
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Description

“N-Formyl-L-histidine” is a compound that shows a competitive inhibition against L-histidine ammonia-lyase . It inhibits urocanic acid formation from L-histidine . It has a molecular formula of C7H9N3O3 .


Molecular Structure Analysis

The molecular structure of N-Formyl-L-histidine is complex and involves several key components . The formyl peptide receptor 1 (FPR1) is primarily responsible for detection of short peptides bearing N-formylated methionine (fMet) that are characteristic of protein synthesis in bacteria and mitochondria . Both structures of FPR1 adopt an active conformation and exhibit a binding pocket containing the R201 5.38 XXXR205 5.42 (RGIIR) motif for formyl group interaction and receptor activation .


Chemical Reactions Analysis

The chemical reactions involving N-Formyl-L-histidine are complex and involve several steps . The formylation of amines using methanol as a potential formyl carrier by a reusable chromium catalyst is a key step in the process . This process involves the direct catalytic coupling of methanol with amines in the presence of metal-based catalysts .


Physical And Chemical Properties Analysis

N-Formyl-L-histidine has a molecular formula of C7H9N3O3 . It is a solid at 20 degrees Celsius . Its CAS RN is 15191-21-6 .

Scientific Research Applications

  • Histidine Metabolism and Biochemistry :

    • N-Formyl-L-histidine plays a role in histidine metabolism, especially in the formation of single carbon units. This process involves the degradation of histidine to urocanic acid and ultimately to formiminoglutamic acid, with the formimino group being transferred to tetrahydrofolic acid (Brown et al., 1960).
    • The imidazole carbon of histidine is a precursor of purines in bacteria, contributing to purine synthesis. This highlights the biochemical importance of histidine in microbial physiology (REVEL HR & Magasanik, 1958).
  • Protein and Enzyme Chemistry :

    • Histidine's role in enzymes and proteins is crucial due to its physical properties, as shown in studies of its tautomeric forms in neutral states. This underlines its significance in protein structure and function (Bermúdez et al., 2014).
    • N-Formylkynurenine, a histidine photooxidation product, exhibits photodynamic properties, affecting amino acids like histidine, indicating its role in protein and DNA photochemistry (Walrant & Santus, 1974).
  • Medicinal Chemistry Applications :

    • Histidine, including its modified forms, is utilized in various bioactive peptides and peptidomimetics, underlining its versatility in drug development and therapeutic applications (Sharma et al., 2023).
  • Biological and Chemical Sensing :

    • Histidine is detected using specific fluorescent probes, highlighting its application in chemical sensing and diagnostics (Tian et al., 2021).
  • Molecular Biology and Genetics :

    • Histidine's role in gene regulation and enzyme synthesis is evident in studies of bacteria adapted to histidine, indicating its importance in genetic and enzymatic research (Wickner & Tabor, 1972).
  • Environmental and Bioanalytical Chemistry :

    • L-Histidine's detection methods, such as colorimetric sensors, are crucial in environmental monitoring and clinical diagnostics, demonstrating its applicability in bioanalytical chemistry (Zhang et al., 2021).
  • Biotechnology :

    • Efficient production of L-histidine from glucose by engineered Escherichia coli suggests its potential in industrial biotechnology and large-scale amino acid production (Wu et al., 2020).

Safety And Hazards

The safety data sheet (SDS) for N-Formyl-L-histidine is not available . Therefore, the safety and hazards associated with this compound are not well-documented.

properties

IUPAC Name

(2S)-2-formamido-3-(1H-imidazol-5-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O3/c11-4-10-6(7(12)13)1-5-2-8-3-9-5/h2-4,6H,1H2,(H,8,9)(H,10,11)(H,12,13)/t6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFQVSLVQIFFQQN-LURJTMIESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC=N1)CC(C(=O)O)NC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C(NC=N1)C[C@@H](C(=O)O)NC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901315407
Record name N-Formyl-L-histidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901315407
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Formyl-L-histidine

CAS RN

15191-21-6
Record name N-Formyl-L-histidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=15191-21-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Formyl-L-histidine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-formyl-L-histidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.035.665
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
13
Citations
R Martí-Arbona, C Xu, S Steele, A Weeks, GF Kuty… - Biochemistry, 2006 - ACS Publications
… At a concentration of 10 mM, the upper limit for the turnover number for the hydrolysis of N-formyl-l-lysine, N-formyl-l-histidine, and N-formyl-l-arginine was 2.6 × 10 - 2 s - 1 . All other …
Number of citations: 61 pubs.acs.org
GC LEPORE, P Di NATALE, L GUARINI… - European Journal of …, 1975 - Wiley Online Library
… D-Histidine was obtained from Sigma ; N-formyl-L-histidine, glycyl]>-histidine hydrochloride and L-histidyl-L-histidine sesquihydrate from Cyclo Chemical (Division Traveno1 …
Number of citations: 21 febs.onlinelibrary.wiley.com
S Grisolia, PP Cohen - Journal of Biological Chemistry, 1953 - Elsevier
Studies with partially purified soluble enzyme preparations from rat liver have unequivocally shown the catalytic r81e of carbamyl glutamate in the biosynthesis of citrulline from ornithine …
Number of citations: 222 www.sciencedirect.com
SG Kustu, NC McFarland, SP Hui, B Esmon… - Journal of …, 1979 - Am Soc Microbiol
… L-Arginyl-L-arginine triacetate and N-formyl-L-histidine were purchased from VegaFox Biochemicals, Tucson, Ariz. Diethylaminoethyl (DEAE)-cellulose DE52 was purchased from What…
Number of citations: 151 journals.asm.org
JA Lippincott, BB Lippincott, CC Chang - Plant physiology, 1972 - academic.oup.com
The growth of crown-gall tumors on primary bean leaves (Phaseolus vulgaris L. cv. “Pinto”) was promoted by the addition of d-lysopine, d-octopine, l-carnosine, or nopaline. Assayed on …
Number of citations: 33 academic.oup.com
P Hudáky, A Perczel - International Journal of Quantum …, 2007 - Wiley Online Library
… The pK a value of N-formyl-L-histidine-amide can vary up to 7 units: namely from 3 up to 10. Here, we present new computational data focusing on the effect of molecular conformation …
Number of citations: 4 onlinelibrary.wiley.com
RM Arbona - 2010 - core.ac.uk
The amidohydrolase superfamily is a functionally diverse group of enzymes found in every organism sequenced to date. The landmark for this superfamily is the conservation of a (β/α) 8…
Number of citations: 1 core.ac.uk
W Freist, JF Verhey, A Rühlmann, DH Gauss… - Biological …, 1999 - degruyter.com
Histidyl-tRNA synthetase (HisRS) is responsible for the synthesis of histidyl-transfer RNA, which is essential for the incorporation of histidine into proteins. This amino acid has uniquely …
Number of citations: 40 www.degruyter.com
RD Richardson, G Ma, Y Oyola… - Journal of medicinal …, 2008 - ACS Publications
Fatty acid synthase (FAS) is necessary for growth and survival of tumor cells and is a promising drug target for oncology. Here, we report on the syntheses and activity of novel inhibitors …
Number of citations: 70 pubs.acs.org
深津寛 - 2007 - tsukuba.repo.nii.ac.jp
Kobayashi et al. have been interested in the enzymes involved in the metabolism of nitrile (Kobayashi and Shimizu, 1998; Komeda et al., 1996a, b and c; Kobayashi et al., 1997) and its …
Number of citations: 5 tsukuba.repo.nii.ac.jp

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